molecular formula C7H12O3S B14350442 2-(Methylsulfanyl)ethyl 3-oxobutanoate CAS No. 90252-74-7

2-(Methylsulfanyl)ethyl 3-oxobutanoate

Cat. No.: B14350442
CAS No.: 90252-74-7
M. Wt: 176.24 g/mol
InChI Key: QBPZHVNVHHNUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-oxobutanoate group and a 2-(methylsulfanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfanyl)ethyl 3-oxobutanoate can be synthesized through the alkylation of enolate ionsThis compound is more acidic than ordinary esters and can be almost completely converted to an enolate by sodium ethoxide . The enolate ion then reacts with an alkyl halide, such as 2-(methylsulfanyl)ethyl bromide, in an S_N2 reaction to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale alkylation reactions. The process begins with the preparation of the enolate ion from ethyl 3-oxobutanoate using a strong base like sodium ethoxide. The enolate ion is then reacted with an appropriate alkyl halide under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)ethyl 3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 3-oxobutanoate involves its conversion to an enolate ion under basic conditions. The enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

2-(Methylsulfanyl)ethyl 3-oxobutanoate is similar to other esters like ethyl acetoacetate and diethyl malonate. its unique structure, which includes a methylsulfanyl group, imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications

Properties

CAS No.

90252-74-7

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2-methylsulfanylethyl 3-oxobutanoate

InChI

InChI=1S/C7H12O3S/c1-6(8)5-7(9)10-3-4-11-2/h3-5H2,1-2H3

InChI Key

QBPZHVNVHHNUCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.